22-EG-Tbo

Catalog No.
S629563
CAS No.
80525-49-1
M.F
C28H44O
M. Wt
396.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
22-EG-Tbo

CAS Number

80525-49-1

Product Name

22-EG-Tbo

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5,6-dimethylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H44O

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,19-20,22-26,29H,1,10-17H2,2-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1

InChI Key

HRPSGINBXAVYDY-ZAUYPBDWSA-N

SMILES

CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

22-EG-TBO, ergosta-5,22,25-trien-3-ol

Canonical SMILES

CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

22-EG-Tbo is a natural product found in Clerodendrum chinense and Dragmacidon lunaecharta with data available.

22-EG-Tbo, or 22-Ethylglycol Toluidine Blue O, is a derivative of Toluidine Blue O, a basic thiazine metachromatic dye known for its high affinity for nucleic acids and acidic tissue components. This compound exhibits unique optical properties that make it useful in various biological and medical applications. The structural modifications in 22-EG-Tbo enhance its solubility and binding characteristics compared to its parent compound, Toluidine Blue O, which is widely used in histology and cytology for staining purposes.

That typically include oxidation and condensation processes. The primary steps include:

  • Oxidation of Precursors: Starting materials such as N,N-dimethyl-p-phenylenediamine undergo oxidation using agents like potassium dichromate to form intermediates.
  • Condensation: These intermediates are then reacted with o-toluidine hydrochloride to form indamine derivatives.
  • Ring Closure: Further oxidation leads to the closure of the indamine ring, resulting in the formation of the Toluidine Blue O structure, which is then modified to create 22-EG-Tbo .

These reactions are critical in determining the final properties of the dye, including its solubility and binding affinity.

22-EG-Tbo exhibits significant biological activity, particularly in its ability to bind to nucleic acids and proteins. It has been shown to interact with lysozyme more effectively than other dyes such as Methylene Blue. The binding mechanism involves static quenching, where the dye forms a complex with the protein, altering fluorescence properties. This interaction is driven by hydrophobic and electrostatic forces, leading to potential applications in imaging and therapeutic contexts .

The compound also demonstrates inhibitory effects on protein aggregation, particularly in amyloid fibrillogenesis, making it a candidate for therapeutic strategies against amyloid-related diseases .

The synthesis of 22-EG-Tbo can be achieved through several methods:

  • Dandliker Process: This involves a sequence of oxidation and condensation reactions leading to the formation of Toluidine Blue O, which can then be modified to create 22-EG-Tbo.
  • Column Chromatography: Purification steps often include column chromatography using solvents like ethanol and benzene to isolate the desired product from reaction mixtures .
  • Complexation Techniques: The use of complexing agents such as zinc chloride during synthesis helps stabilize intermediates and enhance yield.

These methods ensure high purity and functional efficiency of the final compound.

22-EG-Tbo has diverse applications across various fields:

  • Histological Staining: Similar to Toluidine Blue O, it is used for staining tissues rich in nucleic acids, aiding in histological examinations.
  • Fluorescence Microscopy: Its fluorescent properties make it suitable for use in fluorescence microscopy for visualizing cellular structures.
  • Therapeutic

Studies on the interactions between 22-EG-Tbo and biomolecules reveal its strong binding affinity towards proteins like lysozyme. These interactions were characterized using techniques such as fluorescence spectroscopy, which demonstrated that 22-EG-Tbo binds more effectively than Methylene Blue due to its structural modifications that enhance hydrophobic interactions .

Additionally, calorimetric titrations have indicated that these interactions are exothermic and entropy-driven, further supporting its potential for use in biological imaging and therapeutic applications.

22-EG-Tbo shares similarities with several other compounds but exhibits unique properties due to its structural modifications. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Toluidine Blue OThiazine dyeHigh affinity for nucleic acids
Methylene BlueThiazine dyeLower binding affinity compared to TBO
Crystal VioletTriarylmethane dyeUsed primarily for Gram staining
Azure AThiazine dyeUsed in histology and microbiology

Uniqueness of 22-EG-Tbo

  • Enhanced Solubility: The ethyl glycol modification increases solubility in aqueous solutions.
  • Improved Binding Affinity: Exhibits stronger interactions with proteins compared to traditional dyes.
  • Potential Therapeutic Use: Shows promise in inhibiting protein aggregation associated with amyloid diseases.

XLogP3

8.1

Dates

Last modified: 02-18-2024

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